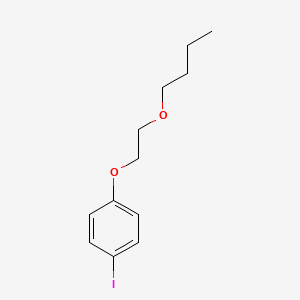

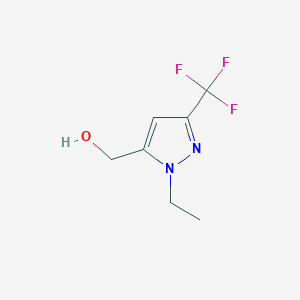

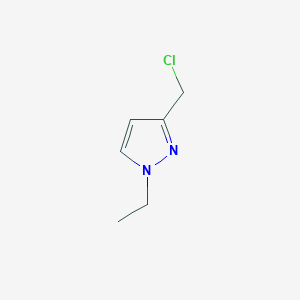

![molecular formula C8H5IN2O2 B1345055 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1033463-35-2](/img/structure/B1345055.png)

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Overview

Description

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a unique class of compounds. It has been found to have impressive nanomolar in vitro potency against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has been well studied in the past decade. The most effective protocols for its synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis

The molecular structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is complex. It is a fused nitrogen-bridged heterocyclic compound . The structure strongly depends on the substitution pattern .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid are complex and involve several steps. These include the formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid include a molecular weight of 288.04 . It is a solid substance with a melting point between 217 - 219 degrees Celsius .Scientific Research Applications

1. Chemodivergent Synthesis

- Application : Imidazo[1,2-a]pyridines are used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

2. Antituberculosis Agents

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : The World Health Organization has taken the initiative to develop new TB drugs using these compounds .

3. Decarboxylative Arylation

- Application : Imidazo[1,2-a]pyridine-3-carboxylic acids are used in a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation with hetero (aryl) bromides .

- Method : This method is applicable to a variety of (hetero)aryl bromides as coupling partners .

- Results : The results of this method were not specified in the source .

4. Anticancer Activity

- Application : Imidazo[1,2-a]pyridines have been found to display anticancer activity .

- Method : The central core, imidazo[1,2-a]pyrazine and pyridine, is an essential requirement for displaying the anticancer activity .

- Results : The specific results of this application were not specified in the source .

5. Synthesis of Imidazo[1,2-a]pyridines

- Application : 3-Iodoimidazo[1,2-a]pyridine could also be prepared using a specific methodology .

- Method : The specific method was not detailed in the source .

- Results : The synthesis resulted in moderate yield .

6. Antibacterial Activity

- Application : Some compounds synthesized using imidazo[1,2-a]pyridines have shown antibacterial activity against Staphylococcus aureus .

- Method : A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .

- Results : The specific results of this application were not specified in the source .

Safety And Hazards

properties

IUPAC Name |

3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOQGKNMVLAPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

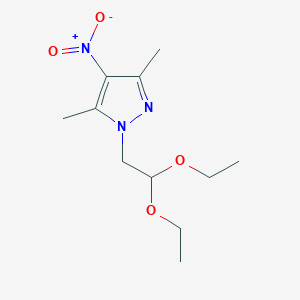

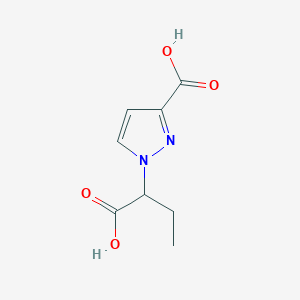

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)